Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-methoxypyridin-2-yl)prop-2-enoate
- Ethyl 3-(5-methoxypyridin-4-yl)prop-2-enoate
- Ethyl 3-(5-methoxypyridin-5-yl)prop-2-enoate
Uniqueness
Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)5-4-9-6-10(14-2)8-12-7-9/h4-8H,3H2,1-2H3 |
InChI Key |
BSZWXWCGDWWUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN=C1)OC |
Origin of Product |
United States |
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